molecular formula C6H9NS2 B12311156 4-Ethyl-5-methyl-1,3-thiazole-2-thiol

4-Ethyl-5-methyl-1,3-thiazole-2-thiol

Cat. No.: B12311156
M. Wt: 159.3 g/mol
InChI Key: MOZAVBNQQPUPNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the thiazole ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

4-ethyl-5-methyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C6H9NS2/c1-3-5-4(2)9-6(8)7-5/h3H2,1-2H3,(H,7,8)

InChI Key

MOZAVBNQQPUPNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=S)N1)C

Origin of Product

United States

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